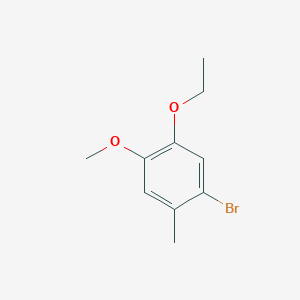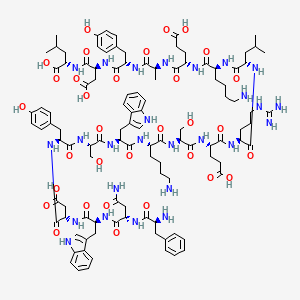
Human PD-L1 inhibitor I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Human PD-L1 inhibitor I is a compound designed to block the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1). This interaction is a critical immune checkpoint that tumors exploit to evade the immune system. By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and destroy cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Human PD-L1 inhibitor I involves several steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of a biphenyl scaffold, which is then functionalized with various substituents to enhance its binding affinity and specificity for PD-L1. Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and various organic solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput screening and automated synthesis techniques. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Human PD-L1 inhibitor I undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase polarity and improve solubility.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s electronic properties.
Substitution: Replacement of functional groups to enhance binding affinity and specificity.
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4), potassium osmate (K2OsO4), and 2,6-lutidine in tetrahydrofuran (THF) and water.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Phenylboronic acid, palladium catalysts, and organic solvents like 1,4-dioxane.
Major Products: The major products formed from these reactions are various functionalized biphenyl derivatives, which are then tested for their ability to inhibit the PD-1/PD-L1 interaction .
Applications De Recherche Scientifique
Human PD-L1 inhibitor I has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of PD-L1 inhibitors.
Biology: Investigated for its role in modulating immune responses and its potential to reverse immune evasion by tumors.
Medicine: Explored as a therapeutic agent in cancer immunotherapy, particularly for cancers that overexpress PD-L1.
Industry: Utilized in the development of new immunotherapeutic drugs and in high-throughput screening assays to identify potential PD-L1 inhibitors .
Mécanisme D'action
Human PD-L1 inhibitor I exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1 on T cells. This blockade restores the ability of T cells to recognize and kill tumor cells. The molecular targets involved include the PD-L1 protein on tumor cells and the PD-1 receptor on T cells. The pathway involves the inhibition of downstream signaling that normally suppresses T cell activity, leading to enhanced immune responses against the tumor .
Comparaison Avec Des Composés Similaires
Human PD-L1 inhibitor I is unique in its high binding affinity and specificity for PD-L1. Similar compounds include:
Nivolumab: A monoclonal antibody targeting PD-1.
Pembrolizumab: Another monoclonal antibody targeting PD-1.
Atezolizumab: A monoclonal antibody targeting PD-L1.
Avelumab: A monoclonal antibody targeting PD-L1.
Durvalumab: A monoclonal antibody targeting PD-L1 .
These compounds share the common goal of inhibiting the PD-1/PD-L1 interaction but differ in their molecular structures, binding affinities, and clinical applications. This compound stands out due to its small-molecule nature, which offers advantages in terms of oral bioavailability and tumor penetration .
Propriétés
Formule moléculaire |
C110H152N26O32 |
|---|---|
Poids moléculaire |
2350.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C110H152N26O32/c1-56(2)42-76(99(157)122-71(24-13-15-39-111)95(153)124-74(35-37-88(142)143)94(152)120-58(5)92(150)126-77(45-60-27-31-64(139)32-28-60)100(158)132-83(51-91(148)149)106(164)134-84(109(167)168)43-57(3)4)128-96(154)73(26-17-41-117-110(115)116)121-98(156)75(36-38-89(144)145)125-107(165)85(54-137)135-97(155)72(25-14-16-40-112)123-102(160)79(47-62-52-118-69-22-11-9-20-66(62)69)131-108(166)86(55-138)136-101(159)78(46-61-29-33-65(140)34-30-61)129-105(163)82(50-90(146)147)133-103(161)80(48-63-53-119-70-23-12-10-21-67(63)70)130-104(162)81(49-87(114)141)127-93(151)68(113)44-59-18-7-6-8-19-59/h6-12,18-23,27-34,52-53,56-58,68,71-86,118-119,137-140H,13-17,24-26,35-51,54-55,111-113H2,1-5H3,(H2,114,141)(H,120,152)(H,121,156)(H,122,157)(H,123,160)(H,124,153)(H,125,165)(H,126,150)(H,127,151)(H,128,154)(H,129,163)(H,130,162)(H,131,166)(H,132,158)(H,133,161)(H,134,164)(H,135,155)(H,136,159)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,167,168)(H4,115,116,117)/t58-,68-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-/m0/s1 |
Clé InChI |
LNCFHYCUYCFVFP-GNCJSEQZSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)N)NC(=O)C(CC7=CC=CC=C7)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)
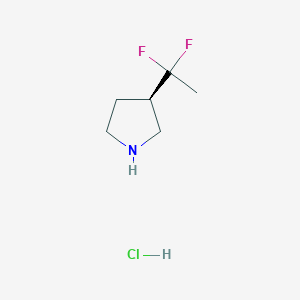
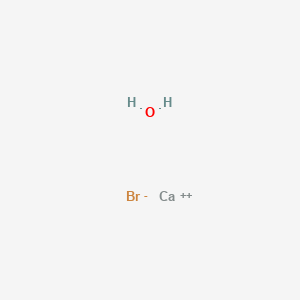
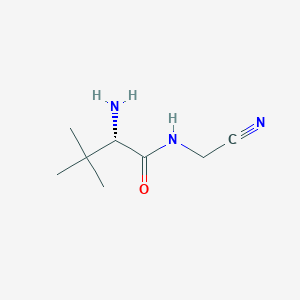

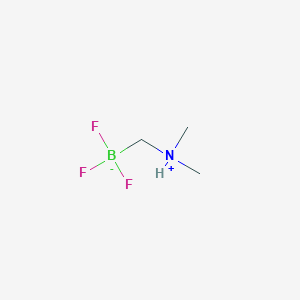
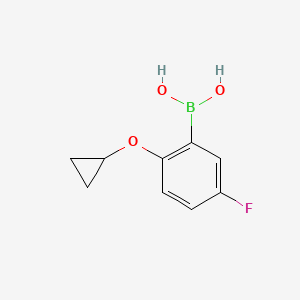
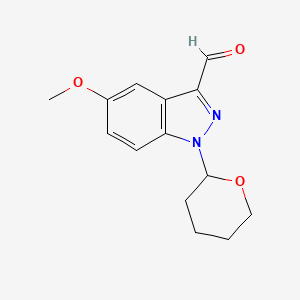
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B13902616.png)
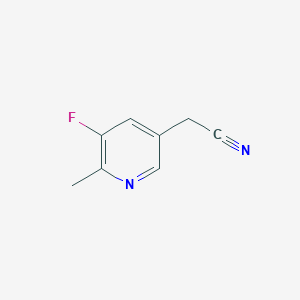
![N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13902624.png)
![Methyl [(1,3-dioxo-1H-isoindol-2(3H,4H,7H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13902625.png)
